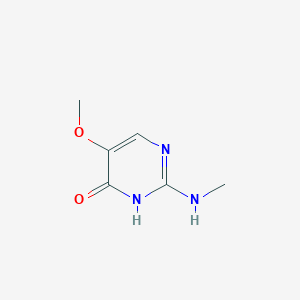amine](/img/structure/B13258659.png)
[(2-Bromo-4-methylphenyl)methyl](butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methylphenyl)methylamine is an organic compound that features a bromine atom, a methyl group, and a butylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methylbenzylamine.
Alkylation: The 2-bromo-4-methylbenzylamine is then subjected to alkylation with butylamine under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of (2-Bromo-4-methylphenyl)methylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in (2-Bromo-4-methylphenyl)methylamine can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological systems, potentially leading to new insights in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2-Bromo-4-methylphenyl)methylamine can be compared with similar compounds like:
(2-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
(2-Bromo-4-methylphenyl)methylamine: Contains an ethyl group, which affects its reactivity and applications.
(2-Bromo-4-methylphenyl)methylamine: Features a propyl group, offering a balance between the properties of the methyl and butyl derivatives.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-7-14-9-11-6-5-10(2)8-12(11)13/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
TWBGURUYJINAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


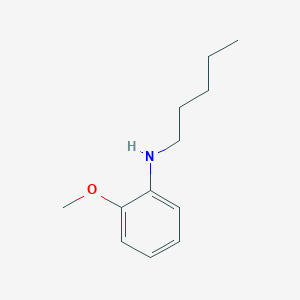
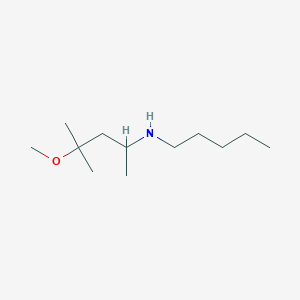
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)

![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)


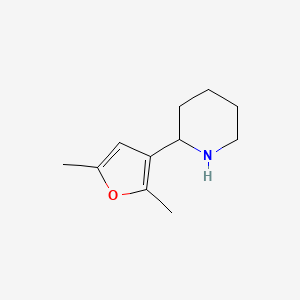
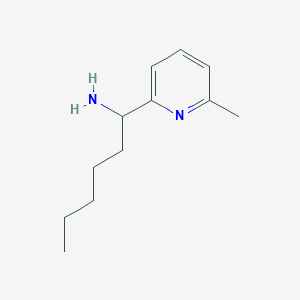
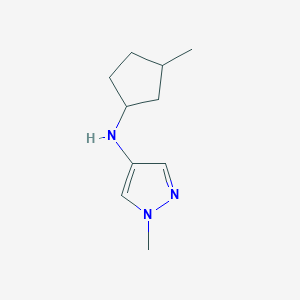
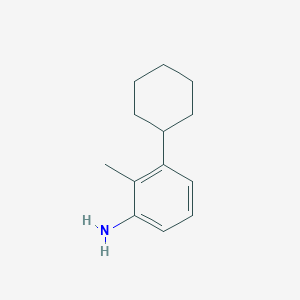
![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)
